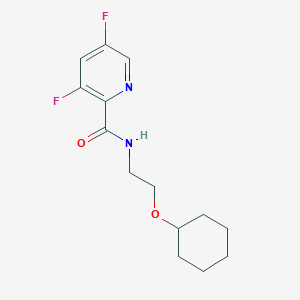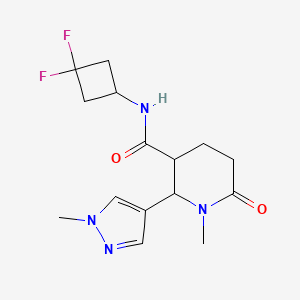![molecular formula C15H16F2N4O2 B6973209 3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide](/img/structure/B6973209.png)
3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, and a carboxamide group attached to a chiral oxane ring bearing a methylimidazole moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3,5-difluorobenzaldehyde and an amine derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the pyridine derivative reacts with an amine or an amide under suitable conditions.
Synthesis of the Oxane Ring: The oxane ring is synthesized separately, often through a cyclization reaction involving a diol and a suitable catalyst.
Coupling of the Oxane and Pyridine Rings: The final step involves coupling the oxane ring with the pyridine derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-difluoropyridine-2-carboxamide: Lacks the oxane and methylimidazole moieties, making it less complex.
N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide: Lacks the fluorine atoms on the pyridine ring.
Uniqueness
3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide is unique due to the presence of both fluorine atoms on the pyridine ring and the chiral oxane ring with a methylimidazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-21-5-4-18-14(21)13-11(3-2-6-23-13)20-15(22)12-10(17)7-9(16)8-19-12/h4-5,7-8,11,13H,2-3,6H2,1H3,(H,20,22)/t11-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJGGFILDXNRI-AAEUAGOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)NC(=O)C3=C(C=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3=C(C=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B6973149.png)
![N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B6973161.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973175.png)
![(3,5-Difluoropyridin-2-yl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6973188.png)
![N,N-dimethyl-2-[[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]sulfamoyl]propanamide](/img/structure/B6973194.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-3,3-difluorobutan-1-one](/img/structure/B6973196.png)
![2-[[4-chloro-2-(trifluoromethyl)phenyl]sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B6973198.png)
![(3,5-Difluoropyridin-2-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6973204.png)
![1-[(1-Tert-butylpyrazol-4-yl)methyl]-2-(2-methylsulfonylethyl)piperidine](/img/structure/B6973223.png)
![N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B6973233.png)
![1-[4-[(1-Tert-butyltriazol-4-yl)methyl-(1,3-thiazol-5-ylmethyl)amino]piperidin-1-yl]ethanone](/img/structure/B6973234.png)

![2-(2-hydroxyethyl)-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6973246.png)
